molecular formula C13H15N3O B6534471 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 154910-85-7

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide

Cat. No.: B6534471
CAS No.: 154910-85-7
M. Wt: 229.28 g/mol
InChI Key: YUJDODGDOXYKBZ-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide ( 1170440-30-8) is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This acetamide derivative features a 1,3-dimethyl-1H-pyrazol-5-yl group, a scaffold recognized for its significant research value in medicinal and agrochemical research. Pyrazole-containing compounds are frequently investigated for their diverse biological activities. Structurally similar N-substituted 2-arylacetamides have been noted for their resemblance to the lateral chain of natural benzylpenicillin, making them interesting targets in the development of novel bioactive molecules . Furthermore, phenylacetamido-pyrazole derivatives represent a class of compounds studied for their potential as antitumor agents and as ligands for various biological targets . For instance, research on closely related 8-(pyrazol-3-yl)xanthine derivatives has identified potent and selective antagonists for the A2B adenosine receptor, highlighting the potential of this chemotype in pharmaceutical development . This compound serves as a versatile building block for further chemical exploration and biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-8-12(16(2)15-10)14-13(17)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJDODGDOXYKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1,3 Dimethyl 1h Pyrazol 5 Yl 2 Phenylacetamide and Its Analogues

General Synthetic Pathways for Pyrazole-Acetamide Linkages

The assembly of molecules combining pyrazole (B372694) and acetamide (B32628) fragments is typically achieved through two principal strategic stages: the formation of the amide linkage and the synthesis of the pyrazole ring itself. These stages can be performed in a modular fashion, allowing for the synthesis of diverse analogues.

The crucial amide bond in pyrazole-acetamide structures is most commonly formed by coupling a pyrazole amine with a carboxylic acid or its activated derivative. This transformation is a cornerstone of organic and medicinal chemistry.

Direct amidation between a carboxylic acid (e.g., phenylacetic acid) and an amine (e.g., a pyrazol-5-amine) can be achieved, though it often requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt, with water being the only byproduct. nih.gov

More frequently, the carboxylic acid is "activated" to increase its reactivity. Standard methods include:

Conversion to Acyl Halides: The carboxylic acid is converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the pyrazole amine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated. google.com

Use of Coupling Reagents: A wide array of coupling reagents facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ. This approach is often preferred for sensitive substrates. researchgate.net

Below is an interactive table summarizing common coupling agents used in amide synthesis.

Coupling Agent CategoryExamplesTypical Conditions
CarbodiimidesDCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Often used with additives like HOBt (Hydroxybenzotriazole) to prevent side reactions and improve efficiency.
Phosphonium SaltsBOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOPEffective for sterically hindered amines and acids.
Uronium/Aminium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTUKnown for high yields and fast reaction times.
OtherT3P (Propylphosphonic Anhydride), MsCl/NMI (Methanesulfonyl Chloride/N-Methylimidazole)Versatile reagents for a range of substrates. researchgate.net

These reactions are typically carried out in inert aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) at temperatures ranging from 0 °C to room temperature. mdpi.com

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The most prevalent and historically significant method for its synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. jk-sci.comnih.govmdpi.com This reaction is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles by varying the precursors. nih.govmdpi.com

The general mechanism involves the reaction of a hydrazine with a β-dicarbonyl compound or its equivalent, such as β-ketoesters, α,β-unsaturated ketones, or acetylenic ketones. nih.gov The reaction typically proceeds under acidic or sometimes basic or neutral conditions, leading to the formation of the pyrazole ring through a dehydration process. jk-sci.comgoogle.com

The following table outlines common precursors for pyrazole synthesis.

Precursor 1 (Nitrogen Source)Precursor 2 (Carbon Source)Resulting Pyrazole Feature
Hydrazine (H₂NNH₂)1,3-Diketone (e.g., Acetylacetone)N-unsubstituted pyrazole
Substituted Hydrazine (R-NHNH₂)1,3-DiketoneN-substituted pyrazole
Hydrazineβ-Ketoester (e.g., Ethyl acetoacetate)Pyrazolone (can be a precursor to aminopyrazoles)
Hydrazineα,β-Unsaturated KetonePyrazoline (can be oxidized to pyrazole)

Regioselectivity can be a challenge when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of isomeric products. mdpi.comnih.gov

Targeted Synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide

A plausible and efficient synthetic route to the target compound involves a two-step process: the synthesis of the key intermediate 1,3-dimethyl-1H-pyrazol-5-amine , followed by its coupling with phenylacetic acid .

Step 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine

The pyrazole core can be constructed via the reaction of methylhydrazine with ethyl acetoacetate (B1235776) to form 1,3-dimethyl-1H-pyrazol-5-ol. Subsequent chemical modification, such as amination, would yield the desired 5-amino-1,3-dimethylpyrazole (B17969). This amine is a known chemical intermediate. chemicalbook.com

Step 2: Amide Coupling

The final step is the formation of the amide bond. 1,3-dimethyl-1H-pyrazol-5-amine is coupled with phenylacetic acid . To facilitate this reaction, phenylacetic acid can be converted to phenylacetyl chloride using thionyl chloride (SOCl₂). The phenylacetyl chloride is then reacted with the pyrazole amine in an inert solvent like DCM in the presence of a base such as triethylamine to yield the final product, This compound .

Strategies for Structural Diversification and Library Generation

The modular nature of the synthesis allows for the generation of a library of analogues by systematically modifying the pyrazole core and the phenylacetamide side chain.

Structural diversity on the pyrazole ring can be achieved by modifying the N-alkylation pattern. While the target compound has two methyl groups, these can be varied.

Starting Material Variation: Using different substituted hydrazines (e.g., ethylhydrazine, benzylhydrazine) in the initial Knorr synthesis will result in different N1-substituents.

Post-synthetic N-Alkylation: Starting with an N-unsubstituted pyrazole allows for the introduction of alkyl groups later in the synthesis. Traditional methods involve using a base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide. semanticscholar.org However, this can lead to mixtures of N1 and N2 alkylated isomers in unsymmetrical pyrazoles. researchgate.net More modern methods, such as using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offer alternative routes for N-alkylation. semanticscholar.orgmdpi.com Phase-transfer catalysis provides another solvent-free option for N-alkylation. researchgate.net

The phenylacetamide portion of the molecule is readily diversified by using different carboxylic acids in the amide coupling step. A wide variety of substituted phenylacetic acids are commercially available or can be synthesized. This allows for the exploration of how different substituents on the phenyl ring affect the properties of the final compound. For example, halogenated, alkylated, or alkoxylated phenylacetic acid derivatives can be used in the coupling reaction to generate a library of analogues with systematic structural variations. nih.gov

Molecular Hybridization for Novel Derivatives

Molecular hybridization is a prominent strategy in drug design and development that focuses on combining different pharmacophores, or structural fragments from different bioactive molecules, to create new, single hybrid molecules. arkat-usa.org The primary goal of this approach is to develop novel compounds with potentially enhanced therapeutic efficacy, reduced side effects, or the ability to overcome drug resistance. arkat-usa.org This technique has been effectively applied to the N-phenylacetamide and pyrazole scaffolds to generate a diverse range of derivatives.

One-pot, multi-component reactions are a particularly efficient method for achieving molecular hybridization. For instance, novel 2-phenoxy-N-phenylacetamide hybrids incorporating various heterocyclic systems such as 2-amino-3-cyano-4H-chromene, 2-amino-3-cyanopyrano[3,2-c]chromene, and 6-amino-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole have been synthesized. arkat-usa.org This was accomplished through a three-component reaction involving 2-(4-formylphenoxy)-N-(aryl)acetamide, malononitrile, and an active methylene (B1212753) reagent like 3H-pyrazol-3-one. arkat-usa.org The precursors, 2-(4-formylphenoxy)-N-(aryl)acetamides, were prepared by reacting 2-chloro-N-phenylacetamide with potassium salts of p-hydroxybenzaldehyde. arkat-usa.org

Another application of molecular hybridization involves the synthesis of N-phenylacetamide derivatives that incorporate a 4-arylthiazole moiety. mdpi.com In this process, the thiazole (B1198619) structure is introduced into the amide scaffold, resulting in compounds with potential biological activities. The synthesis is generally achieved by reacting 2-chloro-N-substituted-acetamides with precursor molecules containing the desired heterocyclic ring system. mdpi.comnih.gov

The combination of pyrazole and tetrazole rings within a single molecular architecture is another example of this design strategy. mdpi.com Such hybrid compounds are developed to leverage the distinct properties of each heterocyclic system. The synthesis can involve a 1,3-dipolar cycloaddition of a nitrile group on a pyrazole precursor with sodium azide (B81097) to form the tetrazole ring. mdpi.com This creates a direct link between the two heterocyclic pharmacophores, yielding compounds like 5-(1-aryl-3-(5-substituted-thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles. mdpi.com

The research findings below detail specific derivatives synthesized through molecular hybridization techniques.

Table 1: Synthesized 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(aryl)acetamide Derivatives arkat-usa.org

CompoundAryl GroupYield (%)Melting Point (°C)Molecular Formula
15aPhenyl82216-218C18H13N3O2
15bp-Tolyl--C19H15N3O2

Preclinical Pharmacological Investigations of Pyrazole Acetamide Derivatives

G Protein-gated Inwardly-rectifying Potassium (GIRK1/2) Channel Activation

The G protein-gated inwardly-rectifying potassium (GIRK, or Kir3) channels are crucial effectors in cellular signaling pathways mediated by G protein-coupled receptors. nih.gov A series of novel 1H-pyrazol-5-yl-2-phenylacetamides were developed as GIRK1/2 potassium channel activators with the aim of improving pharmacokinetic properties over previous urea-containing molecules. nih.govnih.gov These compounds have demonstrated nanomolar potency and improved brain distribution. nih.govnih.gov

The potency of pyrazole-acetamide derivatives as GIRK1/2 channel activators was assessed using in vitro thallium flux assays. This method measures ion channel activity by detecting the flux of thallium ions, a surrogate for potassium ions, into cells expressing the target channels. The studies identified several compounds within the 1H-pyrazol-5-yl-2-phenylacetamide series with high potency. For instance, substituting the N-benzylpyrazole group with a cyclohexyl group resulted in a nearly three-fold increase in potency. nih.gov Further modifications, such as the introduction of a cyclohexylmethyl substituent, maintained this high level of activity. nih.gov

In Vitro Potency of Selected Pyrazole-Acetamide Derivatives on GIRK1/2 Channels nih.gov
CompoundSubstituent (R)EC₅₀ (μM)
7bBenzyl (B1604629)0.478
8aCyclohexyl0.165
8bCyclohexylmethyl0.135

The selectivity of these compounds is a critical aspect of their pharmacological profile. The GIRK1/2 channel subtype is the most prevalent in the brain, whereas the GIRK1/4 subtype is primarily located in the atria of the heart, where it regulates heart rate. nih.gov A desirable profile for a centrally-acting agent would be high selectivity for GIRK1/2 over GIRK1/4. Research efforts merged the pyrazole (B372694) scaffold with a phenylacetamide portion to enhance selectivity. nih.gov While initial modifications that improved potency did not substantially alter the selectivity profile, further exploration of cyclohexyl derivatives identified compounds with greater selectivity against the GIRK1/4 channel, with some showing 12- to 14-fold selectivity or complete inactivity against the cardiac subtype. nih.gov

Channel Subtype Selectivity of Selected Pyrazole-Acetamide Derivatives nih.gov
CompoundGIRK1/2 EC₅₀ (μM)GIRK1/4 EC₅₀ (μM)Selectivity (Fold)
10w0.1812.5414
10x0.1391.6412
10z0.291>4>13.7

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is essential. The 1H-pyrazol-5-yl-2-phenylacetamide series was specifically developed to improve upon the poor pharmacokinetic properties of earlier GIRK activators. nih.govnih.gov The brain distribution of these compounds was evaluated in rodents, demonstrating that this chemical series possesses improved brain penetration, with a brain-to-plasma concentration ratio (Kp) greater than 0.6. nih.govnih.gov

Enzymatic Inhibition Studies

In addition to ion channel modulation, pyrazole-acetamide derivatives have been investigated for their potential to inhibit enzymes that are key targets in the pathology of Alzheimer's disease.

A series of N-phenylacetamide derivatives featuring a pyrazole ring were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dergipark.org.trdergipark.org.tr According to the cholinergic hypothesis, the cognitive symptoms of Alzheimer's disease are linked to a reduction in the neurotransmitter acetylcholine, making AChE inhibitors a primary therapeutic strategy. dergipark.org.tr The results from these studies indicated that the pyrazole-acetamide compounds displayed moderate and selective inhibitory activity against AChE. dergipark.org.trdergipark.org.tr In contrast, none of the tested compounds showed significant inhibitory activity against BChE, highlighting their selectivity for AChE. dergipark.org.tr

Acetylcholinesterase (AChE) Inhibitory Activity of N-phenyl-2-(1H-pyrazol-1-yl)acetamide Derivatives dergipark.org.tr
CompoundSubstituentAChE IC₅₀ (μM)BChE Inhibition
33-chloro8.97Inactive
44-chloro8.32Inactive

Beta-secretase 1 (BACE-1) is an aspartyl protease that initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov Consequently, BACE-1 is a major therapeutic target for disease-modifying therapies. nih.govnih.gov Research into five-membered heterocyclic compounds led to the discovery of pyrazole derivatives as a novel class of BACE-1 inhibitors. nih.gov Through structural modifications of the pyrazole ring, compounds with potent enzymatic inhibition were identified. These pyrazole derivatives also demonstrated good selectivity over related enzymes like cathepsin D. nih.gov This line of research suggests that the pyrazole scaffold is a promising starting point for developing novel BACE-1 inhibitors. nih.gov

BACE-1 Inhibitory Activity of a Selected Pyrazole Derivative nih.gov
CompoundBACE-1 IC₅₀ (μM)
370.025

New Delhi Metallo-beta-lactamase 1 (NDM1) Inhibition

Research into inhibitors of New Delhi Metallo-beta-lactamase 1 (NDM-1), a critical enzyme conferring broad-spectrum antibiotic resistance, is an area of intense scientific focus. However, a thorough search of scientific literature and databases did not yield any studies specifically investigating the inhibitory activity of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide against NDM-1. While various molecular scaffolds are being explored as potential NDM-1 inhibitors, the specific compound has not been reported in this context.

Kinase (e.g., FAK, CDK, GSK) Inhibitory Activity

Kinases such as Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase (GSK) are crucial targets in therapeutic areas like oncology and neurodegenerative diseases. Pyrazole-containing compounds have been a source of kinase inhibitors. nih.govresearchgate.netmdpi.com Nevertheless, there is no available data from preclinical studies detailing the inhibitory activity of this compound against FAK, CDK, GSK, or other related kinases.

Bacterial DNA Topoisomerase (DNA Gyrase and ParE) Inhibition

Bacterial DNA topoisomerases, including DNA gyrase and topoisomerase IV (with its ParE subunit), are validated targets for antibacterial agents. The potential for this compound to inhibit these enzymes has not been documented in the available scientific literature. Preclinical investigations on this compound's activity against bacterial DNA topoisomerases have not been published.

Cyclooxygenase (e.g., COX-2) Enzymatic Assays

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs. While some pyrazole derivatives have been evaluated for their COX inhibitory effects, there are no published enzymatic assay data for this compound. cu.edu.egnih.govresearchgate.net Its potential as a selective or non-selective COX inhibitor remains uninvestigated.

Receptor Binding and Modulation Profiling

Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5)

Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5) have therapeutic potential for neurological and psychiatric disorders. The pyrazole scaffold is present in some known mGluR5 PAMs. researchgate.netnih.govnih.govresearchgate.net However, specific preclinical data on the activity of this compound as a positive allosteric modulator of mGluR5 is not available in the current body of scientific research.

Adenosine (B11128) Receptor Subtype Affinity and Selectivity

Adenosine receptors are implicated in a wide range of physiological processes, making them attractive drug targets. The affinity and selectivity of various compounds for the different adenosine receptor subtypes (A1, A2A, A2B, A3) are critical aspects of their pharmacological profile. There are no published studies that characterize the binding affinity or functional activity of this compound at any of the adenosine receptor subtypes. nih.govfigshare.comnih.gov

Antimicrobial Activity Assessments (In Vitro)

Pyrazole-acetamide derivatives have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed a broad spectrum of activity against various pathogenic bacteria and fungi.

The antibacterial potential of pyrazole-acetamide and related derivatives has been evaluated against a panel of pathogenic bacterial strains. A group of novel compounds derived from 2-(5-oxo-4, 5-dihydro-1H- pyrazol-3-yl)-N-phenylacetamide demonstrated moderate to high antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. ekb.eg Further research into newly synthesized pyrazole derivatives has also shown moderate antibacterial activities against tested microorganisms when compared to standard antibiotics. eurekaselect.com The collective findings suggest that the pyrazole-acetamide framework is a promising scaffold for the development of new antibacterial agents. johnshopkins.edu

Derivative ClassGram-positive Strain(s)Gram-negative Strain(s)Observed ActivityReference
Derivatives of 2-(5-oxo-4, 5-dihydro-1H- pyrazol-3-yl)-N-phenylacetamideStaphylococcus aureus, Bacillus subtilisEscherichia coli, Pseudomonas aeruginosaModerate to High ekb.eg
General Pyrazole DerivativesS. aureusP. aeruginosa, E. coliModerate eurekaselect.comnih.gov
Pyridinone and Pyrazole DerivativesB. subtilisP. vulgarisWeak to Good johnshopkins.edu

In addition to antibacterial properties, pyrazole-acetamide derivatives have been investigated for their efficacy against fungal pathogens. Certain synthesized pyrazole acetamide (B32628) derivatives have demonstrated significant antifungal activity against Candida albicans and Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) value of 50 μg/ml. nih.gov Studies on related pyrazole carboxamide derivatives also show notable antifungal activity against various plant pathogenic fungi, including Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govresearchgate.net For example, the isoxazole (B147169) pyrazole carboxylate derivative 7ai exhibited potent activity against R. solani, with an EC50 value of 0.37 μg/mL. nih.govresearchgate.net These results underscore the potential of this chemical class in the development of novel antifungal agents. nih.govresearchgate.net

Derivative ClassFungal Strain(s)Observed Activity (MIC/EC50)Reference
Pyrazole Acetamide DerivativesCandida albicans, Aspergillus niger50 μg/ml (MIC) nih.gov
Pyrazole Carboxamide DerivativesValsa mali1.77 mg/L (EC50) researchgate.net
Isoxazolol Pyrazole Carboxylate (7ai)Rhizoctonia solani0.37 μg/mL (EC50) nih.govresearchgate.net
3,5-disubstituted pyrazole-1-carboxamidesCandida albicansActivity Tested nih.gov

Leishmaniasis remains a significant global health problem, and the search for new treatments is critical. Research has demonstrated that pyrazole derivatives possess promising antileishmanial properties. nih.gov In vitro assays against Leishmania major promastigotes revealed that several pyrazole derivatives exhibited significant activity, with IC50 values ranging from 34.79 to 43.55 μg/mL, which were considerably more effective than the standard drug, Glucantime (IC50 of 97.31 μg/mL). nih.gov

Mechanistic studies suggest these compounds may exert their effect by targeting key parasite enzymes. Molecular docking analyses have indicated that pyrazole derivatives can form favorable interactions within the active site of the 14-alpha demethylase enzyme, a crucial target in anti-leishmanial therapy. nih.gov Other studies on pyrazole-containing macrocycles found them to be potent inhibitors of the Fe-SOD enzyme in Leishmania infantum and Leishmania braziliensis, leading to extensive parasite cell damage. nih.govresearchgate.net

Derivative ClassLeishmania SpeciesObserved Activity (IC50)Potential MechanismReference
Pyrazole and Pyrano[2,3-c]pyrazole DerivativesL. major34.79–43.55 μg/mLInhibition of 14-alpha demethylase nih.gov
Pyrazole-containing polyamine macrocyclesL. infantum, L. braziliensisHighly leishmanicidalInhibition of Fe-SOD enzyme nih.govresearchgate.net

Anticancer and Cytotoxicity Screening (In Vitro)

The cytotoxic potential of pyrazole-acetamide derivatives against various human cancer cell lines has been a significant area of preclinical research, revealing promising candidates for further development.

Pyrazole-based compounds have been systematically evaluated for their cytotoxic effects across a spectrum of human cancer cell lines. Studies have demonstrated that these derivatives can inhibit the proliferation of cervical (HeLa), breast (MCF-7), and lung (A549) cancer cells. uwc.ac.zanih.gov For instance, certain 3,5-disubstituted pyrazole derivatives displayed moderate cytotoxicity against MCF-7 cell lines with an IC50 value of 81.48 ± 0.89 μM. uwc.ac.zanih.gov Another study focusing on new pyrazole derivatives found one compound to be particularly effective in inhibiting the growth of human lung adenocarcinoma (A549) cells. nih.gov Curcumin-derived pyrazole compounds also showed general cytotoxicity on a panel of cancer cell lines, with IC50 values ranging from 0.5 to 29.6 µM. mdpi.com These findings highlight the potential of the pyrazole scaffold in designing novel anticancer agents. researchgate.net

Derivative ClassCancer Cell LineCancer TypeObserved Activity (IC50)Reference
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1Pancreatic61.7 ± 4.9 μM uwc.ac.zanih.gov
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7Breast81.48 ± 0.89 μM uwc.ac.zanih.gov
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamideA549Lung220.20 ± 22.47 µM nih.gov
Curcumin-derived PyrazolesVariousVarious0.5 - 29.6 µM mdpi.com

The anticancer activity of pyrazole derivatives is often linked to their ability to induce programmed cell death, or apoptosis. mdpi.com Investigations into the underlying mechanisms have revealed that these compounds can trigger apoptosis through multiple pathways. One key mechanism involves the generation of intracellular Reactive Oxygen Species (ROS). nih.gov The accumulation of ROS can lead to cellular stress and initiate the apoptotic cascade.

A significant pathway implicated in apoptosis induced by pyrazole derivatives is the caspase-dependent pathway. nih.gov Caspases are a family of protease enzymes that play an essential role in executing apoptosis. Studies have shown that treatment with pyrazole compounds can lead to a significant increase in the enzymatic activity of caspase-3, a key executioner caspase. nih.gov

The apoptotic process is also closely linked to mitochondrial function. A critical event is the disruption of the mitochondrial membrane potential (Δψm). nih.govresearchgate.net The loss of Δψm can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. nih.govmdpi.com This release is a pivotal step that can trigger the activation of an initiator caspase (caspase-9), which in turn activates executioner caspases like caspase-3, ultimately leading to cell death. mdpi.comfrontiersin.org Therefore, the induction of apoptosis by pyrazole-acetamide derivatives appears to be a multi-faceted process involving ROS generation, disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.

Neuroactivity and Neuroprotection Evaluations (In Vitro)

Neurotoxicity Assessment in Relevant Cell Lines (e.g., SH-SY5Y)

Similarly, a thorough search of scientific databases and research articles did not yield any studies on the neurotoxic or neuroprotective effects of this compound in the human neuroblastoma SH-SY5Y cell line or any other relevant neuronal cell models. While the SH-SY5Y cell line is a well-established model for assessing the neurotoxicity of various compounds, there is no published data detailing the response of these cells to this particular pyrazole-acetamide derivative. Therefore, its potential for neuroactivity, both beneficial and detrimental, remains uncharacterized.

Structure Activity Relationship Sar Studies of Pyrazole Acetamide Derivatives

Elucidation of Key Pharmacophoric Features

The fundamental structure of pyrazole-acetamide derivatives presents several key features essential for their biological function. The pyrazole (B372694) nucleus acts as a central scaffold, positioning the other functional groups in a specific spatial orientation. nih.gov The two adjacent nitrogen atoms within this five-membered aromatic ring are critical, influencing the electronic properties of the molecule. mdpi.com

The amide linker (-NH-C=O-) is another vital component, often participating in hydrogen bonding with biological targets. The phenylacetamide moiety provides a hydrophobic region that can engage in van der Waals or π-π stacking interactions. The combination of the heteroaromatic pyrazole ring, the hydrogen-bonding capable amide group, and the hydrophobic phenyl ring constitutes the core pharmacophore of this class of compounds.

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

Systematic modifications of the pyrazole-acetamide scaffold have allowed for a detailed analysis of how different substituents affect biological potency and selectivity. These studies typically involve altering specific parts of the molecule and assessing the resulting impact on its activity.

3-Methyl Group: The methyl group at the C3 position of the pyrazole ring also contributes to the molecule's interaction with its biological targets. While the core compound has a methyl group here, SAR studies on related pyrazoles show that varying this substituent can significantly alter potency. For instance, replacing a phenyl group at this position with smaller groups like methyl or larger ones like benzyl (B1604629) led to a decrease in inhibitory activity against meprin α, whereas a cyclopentyl group maintained similar activity. nih.gov This indicates a specific spatial requirement at this position for optimal interaction.

Table 1: Influence of Pyrazole Ring Substitutions on Biological Activity (Based on Analogous Series)

Position Substituent Observed Effect on Activity Reference
N1 -H (unsubstituted) High activity (baseline) nih.gov
N1 -CH₃ (Methyl) 4- to 6-fold decrease in activity nih.gov
N1 -C₆H₅ (Phenyl) 4- to 6-fold decrease in activity nih.gov
N1 -C(O)R (Acyl) Modulates electronic properties beilstein-archives.org
C3 -C₆H₅ (Phenyl) High activity (baseline) nih.gov
C3 -CH₃ (Methyl) Decrease in inhibitory activity nih.gov
C3 -CH₂C₆H₅ (Benzyl) Decrease in inhibitory activity nih.gov

Modifications to the phenylacetamide portion of the molecule are crucial for tuning potency and pharmacokinetic properties.

Phenyl Ring Substitutions: In a closely related series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, the electronic nature of substituents on the phenyl ring of the benzamide (B126) moiety was found to be critical. Electronegative, or electron-withdrawing groups (EWGs), particularly at the para-position, were shown to increase potency. researchgate.netnih.gov For example, analogs with nitro or cyano groups at the para-position of the benzamide ring displayed enhanced activity. researchgate.netnih.gov This suggests that for N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide, placing EWGs on its phenyl ring could similarly enhance biological efficacy.

Acetamide (B32628) Linker Modifications: The acetamide linker itself can be modified. Introducing branching, such as adding a methyl group to the α-carbon of the acetamide (forming a propanamide), can alter the compound's conformation and interaction with its target. nih.gov Studies on pyrazole-thio-propanamides showed that such branching is well-tolerated and can influence activity. nih.gov Furthermore, the inclusion of heteroatoms in this part of the molecule can introduce new interaction points. For instance, replacing the phenylacetamide with moieties like N-(isoxazol-3-yl)propanamide or N-(pyrazin-2-yl)acetamide creates analogues with different hydrogen bonding capacities and solubility profiles. nih.gov

Table 2: Impact of Phenylacetamide Moiety Substitutions on Potency (Based on Analogous Series)

Moiety Position Substituent Type Observed Effect on Potency Reference
Phenyl Ring para Electronegative (e.g., -NO₂, -CN) Increased potency researchgate.netnih.gov
Phenyl Ring ortho/meta Halogen (e.g., -F, -Cl) Can increase potency and binding researchgate.netnih.gov
Acetamide Linker α-carbon Branching (e.g., -CH₃) Generally tolerated, can modulate activity nih.gov
Phenyl Group Replacement Heteroaromatic rings (e.g., Pyrazine, Isoxazole) Creates analogues with different properties nih.gov

Development of Rational Design Principles for Optimized Analogues

The collective SAR data provides a foundation for the rational design of new pyrazole-acetamide derivatives with potentially improved properties. nih.gov Key principles for optimization include:

Fine-tuning Pyrazole N1-Substitution: While large lipophilic groups at the N1 position may be detrimental, smaller or polar substituents could be explored to enhance solubility and target engagement without introducing steric hindrance. nih.gov

Strategic Substitution on the Phenyl Ring: The addition of electron-withdrawing groups at the para-position of the phenyl ring is a promising strategy to enhance potency, likely by modulating the electronic character of the ring and improving interactions with the target site. researchgate.netnih.gov

Exploring Bioisosteric Replacements: The phenyl ring of the phenylacetamide moiety can be replaced with various heteroaromatic rings. This approach, known as bioisosteric replacement, can improve properties such as metabolic stability, solubility, and target selectivity. researchgate.net

By integrating these design principles, it is possible to guide the synthesis of novel analogues of this compound with optimized potency, selectivity, and pharmacokinetic profiles.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide, might interact with a biological target, typically a protein.

Prediction of Binding Poses and Affinities

Docking simulations can predict the most likely binding pose of this compound within the active site of a target protein. The simulation software calculates a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. For instance, in studies of similar pyrazole-based compounds, docking has been used to predict their binding affinities to enzymes like tubulin or various kinases. semanticscholar.orgnih.gov These predictions help in prioritizing compounds for further experimental testing. The binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the protein.

Interactive Data Table: Predicted Binding Affinities of Analogous Pyrazole (B372694) Derivatives (Note: This data is representative of similar compounds, not the specific subject of this article.)

Identification of Critical Ligand-Protein Interactions

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. For a molecule like this compound, docking could reveal key interactions such as:

Hydrogen bonds: The amide group (-NH-C=O) can act as both a hydrogen bond donor and acceptor. The nitrogen atoms in the pyrazole ring can also act as hydrogen bond acceptors.

Hydrophobic interactions: The phenyl ring and the dimethyl-pyrazole moiety can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Understanding these critical interactions is essential for structure-activity relationship (SAR) studies and for designing more potent and selective analogs. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a valuable tool for understanding the intrinsic properties of a molecule like this compound.

Analysis of Electronic Structure and Molecular Reactivity (e.g., Molecular Electrostatic Potential)

DFT calculations can be used to determine the distribution of electron density in a molecule, which is visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map helps in identifying the electrophilic and nucleophilic sites of a molecule. researchgate.netresearchgate.net For this compound, the MEP would likely show:

Negative potential (red/yellow areas) around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring, indicating these are regions susceptible to electrophilic attack.

Positive potential (blue areas) around the amide hydrogen and other hydrogen atoms, indicating regions susceptible to nucleophilic attack.

Additionally, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity.

Interactive Data Table: Electronic Properties of a Related Pyrazolyl-Acetamide Compound (Source: Based on data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide) nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This technique provides valuable information about the conformational flexibility and the stability of the ligand-protein complex in a simulated physiological environment.

An MD simulation of this compound bound to a target protein would start with the best-docked pose. Over the course of the simulation (typically nanoseconds to microseconds), the movements of all atoms in the system are calculated. Analysis of the simulation trajectory can reveal:

Conformational changes: The simulation can show how the ligand and protein adapt to each other's presence, potentially revealing induced-fit mechanisms. The flexibility of the acetamide (B32628) linker and the rotation of the phenyl and pyrazole rings can be assessed.

Binding stability: The stability of the ligand in the binding pocket is evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand's position over time. A stable RMSD suggests a stable binding mode.

Interaction persistence: MD simulations can track the persistence of key interactions (like hydrogen bonds) identified in docking studies, providing a more dynamic view of the binding. aalto.fi

These simulations are crucial for validating docking results and for gaining a deeper understanding of the dynamics of ligand-receptor recognition.

Virtual Screening and Ligand-Based Drug Design Approaches

There is no specific information available in the searched scientific literature detailing the use of this compound in virtual screening campaigns or as a basis for ligand-based drug design approaches. While computational studies are common for the pyrazole class of molecules, data specific to this compound is absent.

COMPARE Analysis in Anticancer Drug Discovery

No research articles or databases were identified that have utilized this compound in COMPARE (Computerized Pattern Recognition) analysis for anticancer drug discovery. This type of analysis relies on screening compounds against a panel of cancer cell lines, and there is no public record of this specific compound undergoing such a screening process and analysis.

Advanced Spectroscopic and Crystallographic Characterization

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In a hypothetical ¹H NMR spectrum of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide, one would expect to observe distinct signals corresponding to the protons of the dimethyl-pyrazolyl group, the methylene (B1212753) bridge of the acetamide (B32628) moiety, and the phenyl ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the atoms. Similarly, a ¹³C NMR spectrum would show characteristic peaks for each unique carbon atom in the molecule, including those in the pyrazole (B372694) and phenyl rings, the methyl groups, the methylene group, and the carbonyl group of the amide.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For the target compound, characteristic absorption bands would be expected for the N-H stretching of the amide, the C=O (amide I) stretching, and the C-N stretching vibrations. The aromatic C-H and C=C stretching vibrations of the phenyl and pyrazole rings would also be present.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl and pyrazole aromatic systems would likely result in characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. A high-resolution mass spectrum of this compound would provide the exact molecular mass, confirming its elemental composition.

Single Crystal X-ray Diffraction Analysis

This technique provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Absolute Molecular Conformation and Geometry

A successful single crystal X-ray diffraction experiment would yield the precise bond lengths, bond angles, and torsion angles of this compound. This data would reveal the absolute conformation of the molecule in the solid state, including the relative orientations of the pyrazole and phenyl rings.

Elucidation of Intramolecular Hydrogen Bonding and Other Noncovalent Interactions

The crystal structure would also illuminate any intramolecular and intermolecular interactions, such as hydrogen bonds. For instance, an intramolecular hydrogen bond could potentially exist between the amide N-H and a nitrogen atom of the pyrazole ring. The analysis would also detail how the molecules pack in the crystal lattice, revealing intermolecular forces like hydrogen bonding, π-π stacking between the aromatic rings, and van der Waals interactions that stabilize the crystal structure.

Based on the conducted research, there is no specific published data available for the advanced spectroscopic and crystallographic characterization of the compound This compound that aligns with the requested article outline.

Searches for crystal structure, supramolecular architecture, Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interaction (NCIplot) analyses for this exact molecule did not yield relevant scientific literature.

The available data pertains to structurally related but distinct pyrazole derivatives. Due to the strict requirement to focus solely on "this compound," it is not possible to generate the requested article with the specified detailed scientific analysis.

Conclusion and Future Research Directions

Summary of Key Academic Findings

Recent academic research has successfully identified and characterized a novel series of 1H-pyrazol-5-yl-2-phenylacetamides, including N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide, as potent activators of G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype. nih.gov These channels are crucial effectors in G protein-coupled receptor signaling pathways and are considered potential therapeutic targets for a variety of indications, including pain, epilepsy, and anxiety. nih.gov

A key finding is that this series of compounds demonstrates nanomolar potency as GIRK1/2 activators. nih.gov This level of potency is a significant achievement in the development of selective pharmacological tools for studying GIRK channel function. The research was driven by the need to improve upon the pharmacokinetic properties of previously identified GIRK1/2 activators, which often contained a urea (B33335) moiety and suffered from significant liabilities. nih.gov The 1H-pyrazolo-5-yl-2-phenylacetamide scaffold represents a novel, non-urea-containing class of activators with improved brain distribution, as evidenced by rodent studies. nih.gov

The synthesis of these pyrazol-5-ylphenylacetamide analogues has been systematically outlined, typically involving the reaction of an appropriately substituted hydrazine (B178648) with 3-aminobut-2-enenitrile to generate substituted aminopyrazoles. nih.gov These intermediates are then coupled with a phenylacetic acid derivative to yield the final amide products. nih.gov Structure-activity relationship (SAR) studies have been conducted, exploring modifications to both the phenylacetamide and the N-pyrazole substituents to optimize potency and other properties. nih.gov

Selected compounds from this series have undergone in vitro drug metabolism and pharmacokinetics (DMPK) profiling to assess their intrinsic clearance in human and mouse liver microsomes, as well as plasma protein binding. nih.gov While many compounds displayed high intrinsic clearance, certain derivatives were identified with predicted moderate clearance, suggesting a more favorable in vivo pharmacokinetic profile. nih.gov

Unaddressed Research Questions and Gaps

Despite the promising initial findings, several research questions remain unanswered. A significant gap exists in the comprehensive in vivo evaluation of these compounds. While initial pharmacokinetic data in rodents is encouraging, further studies are needed to establish a clear correlation between the observed in vitro potency and in vivo efficacy in relevant animal models of disease.

The selectivity profile of this compound class has not been fully elucidated. While they are presented as GIRK1/2 activators, their activity against other GIRK channel subtypes (e.g., GIRK1/4) and a broader panel of other ion channels and receptors remains to be thoroughly investigated. nih.gov A comprehensive selectivity screen is crucial to identify potential off-target effects and to confirm their utility as specific pharmacological probes.

Furthermore, the long-term physiological effects of sustained GIRK1/2 channel activation by these compounds are unknown. Research into the potential for tolerance, dependence, or other adaptive changes following chronic administration is necessary before these compounds can be considered for further development. The precise binding site and the molecular determinants of interaction between this compound and the GIRK1/2 channel have also not been definitively identified.

Prospects for Advanced Mechanistic Investigations

Future research should focus on elucidating the precise mechanism of action of this compound and its analogs. Advanced electrophysiological techniques, such as patch-clamp studies on cells expressing specific GIRK channel subunit combinations, could provide deeper insights into the modulatory effects of these compounds on channel gating and kinetics.

Cryo-electron microscopy (cryo-EM) presents a powerful tool for determining the high-resolution structure of the GIRK1/2 channel in complex with these activators. Such structural information would be invaluable for understanding the binding mode at an atomic level, which could guide the rational design of next-generation molecules with improved properties.

Computational modeling and molecular dynamics simulations could complement experimental approaches by predicting the binding site and simulating the dynamic interactions between the compound and the channel. These in silico methods can help to rationalize the observed SAR and to prioritize the synthesis of new derivatives.

Potential for Further Chemical Synthesis and Derivative Exploration

The existing SAR data provides a solid foundation for the further chemical synthesis and exploration of derivatives of this compound. nih.gov The modular nature of the synthesis allows for systematic modifications at several positions.

Table 1: Potential Areas for Derivative Exploration

Molecular Scaffold RegionPotential ModificationsDesired Outcome
Phenyl Ring Introduction of various substituents (e.g., halogens, cyano, methoxy (B1213986) groups) at different positions.Modulate potency, selectivity, and pharmacokinetic properties.
Acetamide (B32628) Linker Altering the length or rigidity of the linker.Optimize binding orientation and interaction with the channel.
Pyrazole (B372694) Core Substitution at the N1 and C3 positions of the pyrazole ring.Fine-tune electronic and steric properties to enhance potency and selectivity.

Further exploration of the substituents on the N-pyrazole and the phenylacetamide moiety is warranted. nih.gov For instance, the initial studies focused on a limited set of substituents, and a broader chemical space could be explored to identify derivatives with superior potency, selectivity, and metabolic stability. The synthesis of radiolabeled analogs could also facilitate in vivo studies, such as positron emission tomography (PET) imaging, to investigate the brain penetrance and target engagement of these compounds in living organisms. The development of photoaffinity-labeled probes based on the this compound scaffold could be a valuable strategy for definitively identifying the binding site on the GIRK channel.

Q & A

Q. What are the established synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the pyrazole core followed by coupling with phenylacetamide derivatives. Key steps include:

  • Cyclocondensation : Formation of the pyrazole ring using hydrazine derivatives and β-keto esters under reflux conditions .
  • Acetamide Coupling : Reaction of the pyrazole intermediate with 2-phenylacetyl chloride in the presence of a base (e.g., sodium hydroxide) at 60–80°C .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Optimization Strategies :
  • Use catalysts like pyridine or zeolite Y-H to enhance reaction efficiency .
  • Control temperature (±2°C) and pH (neutral to slightly basic) to minimize side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • Chromatography : HPLC or TLC with UV detection to assess purity (>98% for biological assays) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using triplicate determinations to ensure reproducibility .
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target validation .

Advanced Research Questions

Q. How can contradictory results in biological activity data be systematically resolved?

  • Statistical rigor : Use triplicate or quadruplicate measurements and apply ANOVA to assess variability .
  • Orthogonal assays : Cross-validate enzyme inhibition data with cellular assays (e.g., Western blot for downstream target modulation) .
  • Control normalization : Compare efficacy to a standard compound (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%), and reaction time (4–12 h) .
  • Flow chemistry : Continuous flow systems to improve heat/mass transfer and reduce side reactions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Tools like SwissADME to forecast solubility, CYP450 interactions, and blood-brain barrier penetration .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) to prioritize derivatives with enhanced target binding .
  • Metabolic stability : Liver microsome assays paired with LC-MS to identify metabolic hotspots .

Q. What mechanistic insights can be gained from studying structural analogs of this compound?

  • SAR analysis : Compare analogs with modified pyrazole substituents (e.g., methyl vs. cyclopropyl groups) to map pharmacophore requirements .
  • Click chemistry : Introduce triazole or thiadiazole moieties via CuAAC reactions to explore heterocycle-driven activity .
  • Crystallography : X-ray diffraction of protein-ligand complexes to resolve binding modes .

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N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.